molecular formula C12H17NO B3097629 1-[4-(Propan-2-yloxy)phenyl]cyclopropan-1-amine CAS No. 1314702-45-8

1-[4-(Propan-2-yloxy)phenyl]cyclopropan-1-amine

Cat. No.: B3097629
CAS No.: 1314702-45-8
M. Wt: 191.27 g/mol
InChI Key: MZRDWVIDSNSKMC-UHFFFAOYSA-N
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Description

1-[4-(Propan-2-yloxy)phenyl]cyclopropan-1-amine is a cyclopropane-containing amine derivative characterized by a para-substituted isopropoxy phenyl group. The cyclopropane ring introduces significant steric and electronic constraints, while the isopropoxy substituent modulates solubility, polarity, and intermolecular interactions. This compound’s structural features make it a subject of interest in medicinal chemistry and materials science, particularly in studies exploring substituent effects on physicochemical properties and biological activity.

Properties

IUPAC Name

1-(4-propan-2-yloxyphenyl)cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9(2)14-11-5-3-10(4-6-11)12(13)7-8-12/h3-6,9H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRDWVIDSNSKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Propan-2-yloxy)phenyl]cyclopropan-1-amine typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Substitution of the Phenyl Ring: The phenyl ring is substituted with a propan-2-yloxy group through a nucleophilic aromatic substitution reaction. This involves the reaction of a phenol derivative with an alkyl halide under basic conditions.

    Attachment of the Amine Group: The final step involves the introduction of the amine group to the cyclopropane ring. This can be achieved through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Propan-2-yloxy)phenyl]cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

1-[4-(Propan-2-yloxy)phenyl]cyclopropan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(Propan-2-yloxy)phenyl]cyclopropan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission, leading to its observed biological effects.

Comparison with Similar Compounds

Electronic Effects

  • For example, the methoxy derivative (C₁₀H₁₃NO) has a lower molar mass and likely higher solubility compared to bulkier substituents .
  • Electron-Withdrawing Groups (e.g., -OCF₃) : The trifluoromethoxy group (-OCF₃) reduces electron density, lowering pKa (7.45 vs. 8.35 for benzyloxy derivative) and increasing lipophilicity (density: 1.325 g/cm³) .

Steric and Hydrophobic Effects

  • Benzyloxy Group (-OCH₂C₆H₅) : Introduces significant steric bulk and hydrophobicity, reflected in the higher boiling point (385.8°C) and density (1.141 g/cm³) of the benzyloxy derivative .
  • Halogen Substituents (e.g., -Br, -Cl) : Halogens increase molecular weight and polarizability, enhancing van der Waals interactions. Bromine’s larger atomic radius may contribute to higher melting points compared to chlorine .

Predicted vs. Experimental Trends

  • Predicted boiling points for trifluoromethoxy (220.6°C) and benzyloxy (385.8°C) derivatives align with expectations based on substituent size and polarity .
  • The pKa of the benzyloxy derivative (8.35) suggests moderate basicity, consistent with the electron-donating nature of the benzyloxy group stabilizing the protonated amine .

Biological Activity

1-[4-(Propan-2-yloxy)phenyl]cyclopropan-1-amine, a compound characterized by its unique cyclopropane structure and a propan-2-yloxy group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NOC_{12}H_{17}NO, with a molecular weight of 191.27 g/mol. The compound features:

  • A cyclopropane ring , which contributes to its unique reactivity.
  • A propan-2-yloxy group attached to a phenyl moiety, enhancing its interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits moderate biological activity, particularly in enzyme inhibition and receptor modulation. Notably, it has shown potential against carbonic anhydrase-II, which is relevant in various physiological processes and pathological conditions.

Table 1: Biological Activities of this compound

Activity TypeTarget Enzyme/ReceptorEffectReference
Enzyme InhibitionCarbonic Anhydrase-IIModerate inhibition
Receptor ModulationVarious GPCRsPotential modulation
Anticancer ActivityHuman Colon Carcinoma CellsSelective cytotoxicity

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : The compound's structure allows it to bind effectively to specific sites on enzymes and receptors, modulating their activity.
  • Signal Transduction : Interaction with molecular targets may influence various signaling pathways, impacting cellular responses.

Comparative Analysis with Similar Compounds

To understand the unique characteristics of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-[4-(Propan-2-yloxy)phenyl]cyclobutan-1-amineCyclobutane ring instead of cyclopropaneDifferent enzyme interaction profiles
N-cyclopropyl-3-fluoro-5-[...Cyclopropane; fluorine substitutionModerate inhibition against specific targets
6-amino-pyridinyl-pyrazole derivativesContains nitrogen heterocyclesModulators for various receptors

Case Studies

Recent studies have highlighted the potential applications of this compound in cancer research. For instance, in vitro tests against human colon carcinoma cells revealed promising selectivity and cytotoxicity, prompting further investigation into its therapeutic potential.

Key Findings from Case Studies

  • Cytotoxicity in Cancer Cells : The compound exhibited significant cytotoxic effects on human colon carcinoma cells at concentrations as low as 10 µM.
  • Enzyme Interaction Studies : Molecular docking studies demonstrated favorable binding interactions with carbonic anhydrase-II, suggesting a possible pathway for therapeutic intervention.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(Propan-2-yloxy)phenyl]cyclopropan-1-amine
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1-[4-(Propan-2-yloxy)phenyl]cyclopropan-1-amine

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